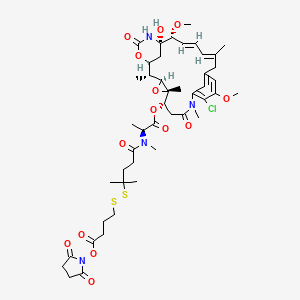
Spdb-DM4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SPDB-DM4 es un compuesto utilizado en el desarrollo de conjugados de anticuerpo-fármaco (ADC). Es un conjugado de la carga útil basada en maytansina DM4, un potente inhibidor de la tubulina, unido a través de un enlace SPDB. Este compuesto exhibe una actividad antitumoral significativa y se utiliza principalmente en la investigación y el tratamiento del cáncer .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La preparación de SPDB-DM4 implica la conjugación de DM4 a un anticuerpo a través del enlace SPDB. El proceso generalmente implica los siguientes pasos:
Activación del anticuerpo: El anticuerpo se activa utilizando un reactivo adecuado, como el éster de N-hidroxisuccinimida (NHS), para introducir grupos reactivos.
Conjugación: El anticuerpo activado luego se hace reaccionar con DM4, que está unido a través del enlace SPDB.
Métodos de producción industrial
La producción industrial de this compound sigue pasos similares pero a una escala mayor. El proceso implica:
Activación a gran escala: Activación del anticuerpo en biorreactores grandes.
Conjugación y purificación: La reacción de conjugación se escala, y el producto resultante se purifica utilizando técnicas como la cromatografía para garantizar una alta pureza y rendimiento.
Análisis De Reacciones Químicas
Tipos de reacciones
SPDB-DM4 se somete a varios tipos de reacciones químicas, que incluyen:
Reducción: El enlace disulfuro en el enlace SPDB se puede reducir en ciertas condiciones.
Sustitución: El enlace puede sufrir reacciones de sustitución, donde el enlace disulfuro es reemplazado por otros grupos funcionales.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes reductores como el ditiotreitol (DTT) y reactivos de sustitución como compuestos que contienen tiol. Estas reacciones generalmente se llevan a cabo en condiciones suaves para preservar la integridad del anticuerpo .
Productos principales
Los productos principales formados a partir de estas reacciones incluyen la forma reducida de this compound y derivados sustituidos, dependiendo de los reactivos y las condiciones específicas utilizadas .
Aplicaciones Científicas De Investigación
SPDB-DM4 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Investigación del cáncer: Se utiliza en el desarrollo de ADC para la terapia dirigida del cáncer.
Estudios biológicos: This compound se utiliza para estudiar los mecanismos de acción de los ADC y sus interacciones con los objetivos celulares.
Desarrollo farmacéutico: El compuesto se utiliza en el desarrollo de nuevos agentes terapéuticos y sistemas de administración de fármacos.
Mecanismo De Acción
SPDB-DM4 ejerce sus efectos a través del siguiente mecanismo:
Orientación a las células tumorales: El componente de anticuerpo del ADC se dirige a antígenos específicos en la superficie de las células tumorales.
Internalización y liberación: Una vez unido, el ADC es internalizado por la célula tumoral y el enlace disulfuro se escinde, liberando DM4.
Inhibición de la polimerización de la tubulina: DM4 se une a la tubulina, inhibiendo su polimerización e interrumpiendo el ensamblaje de los microtúbulos. .
Comparación Con Compuestos Similares
SPDB-DM4 es único en su combinación del enlace SPDB y la carga útil DM4. Los compuestos similares incluyen:
MCC-DM1: Otra combinación de enlace-carga útil ADC, donde DM1 está unido a través de un enlace maleimidocarpoilo (MCC).
Sulfo-SPDB-DM4: Una variante de this compound con un enlace SPDB sulfonado, que mejora la solubilidad y reduce la agregación.
Estos compuestos comparten mecanismos de acción similares, pero difieren en su química de enlace y propiedades farmacocinéticas, destacando la singularidad de this compound en términos de estabilidad y eficacia .
Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-[[5-[[(2S)-1-[[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-2-methyl-5-oxopentan-2-yl]disulfanyl]butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H63ClN4O14S2/c1-26-13-11-14-33(61-10)46(59)25-32(62-43(58)48-46)27(2)41-45(6,64-41)34(24-38(55)50(8)30-22-29(21-26)23-31(60-9)40(30)47)63-42(57)28(3)49(7)35(52)18-19-44(4,5)67-66-20-12-15-39(56)65-51-36(53)16-17-37(51)54/h11,13-14,22-23,27-28,32-34,41,59H,12,15-21,24-25H2,1-10H3,(H,48,58)/b14-11+,26-13+/t27-,28+,32+,33-,34+,41+,45+,46+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAVNQRWLLQGEIB-BAQPUJNESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)(C)SSCCCC(=O)ON5C(=O)CCC5=O)C)C)OC)(NC(=O)O2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCC(C)(C)SSCCCC(=O)ON5C(=O)CCC5=O)C)\C)OC)(NC(=O)O2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H63ClN4O14S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
995.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

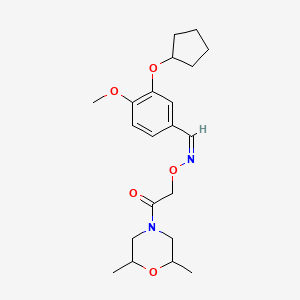
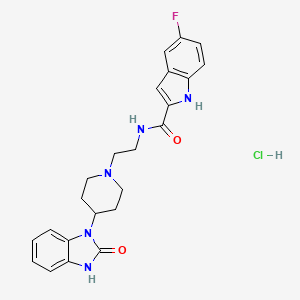
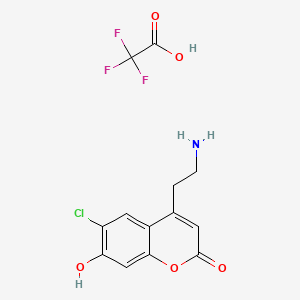
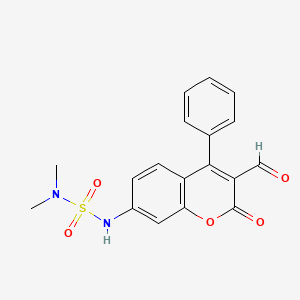
![3-[[[4-(6-Methylpyridin-2-yl)-5-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-1,3-thiazol-2-yl]amino]methyl]benzonitrile](/img/structure/B560498.png)




![2-[2-(4-Methylbenzoylimino)benzothiazol-3-yl]butyric acid](/img/structure/B560509.png)
![5-(3-chlorophenyl)-3-[(1R)-1-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)oxy]ethyl]-1,2-oxazole;hydrochloride](/img/structure/B560512.png)


